molecular formula C17H18FN3O3S B4284098 METHYL 3-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

METHYL 3-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Cat. No.: B4284098
M. Wt: 363.4 g/mol
InChI Key: STWKCYFHOROTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate: is a complex organic compound that features a thiophene ring, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine in the presence of a coupling agent such as carbonyldiimidazole to form 4-(2-fluorophenyl)-1-piperazinecarboxamide.

    Thiophene Carboxylation: The next step involves the introduction of the thiophene ring. This can be achieved by reacting thiophene-2-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine to form methyl 2-thiophenecarboxylate.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the thiophene carboxylate. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its piperazine ring is a common motif in many bioactive compounds, making it useful for structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, METHYL 3-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of METHYL 3-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors in the central nervous system, while the fluorophenyl group can enhance binding affinity and selectivity. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate
  • Methyl 3-({[4-(2-bromophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate
  • Methyl 3-({[4-(2-methylphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate

Uniqueness

Methyl 3-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability. Additionally, the fluorine atom can enhance the compound’s binding affinity to its target, making it a more potent and selective agent compared to its analogs.

Properties

IUPAC Name

methyl 3-[[4-(2-fluorophenyl)piperazine-1-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-24-16(22)15-13(6-11-25-15)19-17(23)21-9-7-20(8-10-21)14-5-3-2-4-12(14)18/h2-6,11H,7-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWKCYFHOROTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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